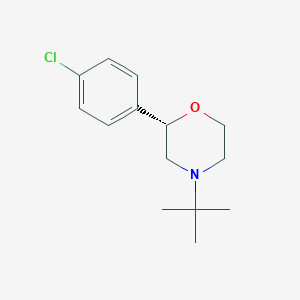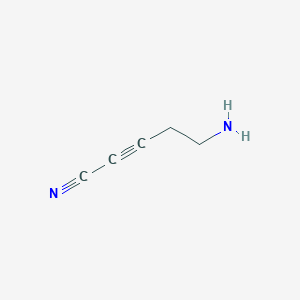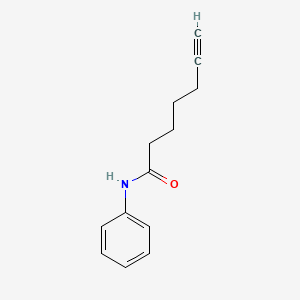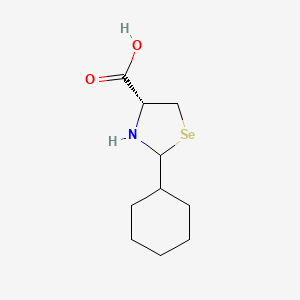![molecular formula C20H29N3O4 B14177102 N'-(cyclooctylideneamino)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide CAS No. 352216-72-9](/img/structure/B14177102.png)
N'-(cyclooctylideneamino)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(cyclooctylideneamino)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide is a synthetic organic compound that belongs to the class of oxamides Oxamides are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(cyclooctylideneamino)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide typically involves the reaction of cyclooctylamine with 3,4-dimethoxyphenylacetic acid, followed by the formation of the oxamide linkage. The reaction conditions may include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(cyclooctylideneamino)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using reagents like N-bromosuccinimide (NBS).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of N’-(cyclooctylideneamino)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-(cyclohexylideneamino)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide
- N’-(cyclopentylideneamino)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide
Uniqueness
N’-(cyclooctylideneamino)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide is unique due to its cyclooctylidene moiety, which imparts distinct steric and electronic properties compared to its cyclohexylidene and cyclopentylidene analogs
Eigenschaften
CAS-Nummer |
352216-72-9 |
|---|---|
Molekularformel |
C20H29N3O4 |
Molekulargewicht |
375.5 g/mol |
IUPAC-Name |
N'-(cyclooctylideneamino)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide |
InChI |
InChI=1S/C20H29N3O4/c1-26-17-11-10-15(14-18(17)27-2)12-13-21-19(24)20(25)23-22-16-8-6-4-3-5-7-9-16/h10-11,14H,3-9,12-13H2,1-2H3,(H,21,24)(H,23,25) |
InChI-Schlüssel |
SDIYHYFYDYFCHN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C(=O)NN=C2CCCCCCC2)OC |
Löslichkeit |
51.8 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S)-1-{5-[(2,6-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethanamine](/img/structure/B14177030.png)
![Bicyclo[3.2.1]octa-2,6-diene](/img/structure/B14177032.png)

![4,4'-([1,1'-Biphenyl]-2,2'-diyl)bis[1-(4-methylphenyl)butane-1,3-dione]](/img/structure/B14177037.png)
![6-methyl-N'-{(Z)-[5-(4-nitrophenyl)furan-2-yl]methylidene}pyridine-3-carbohydrazide](/img/structure/B14177044.png)


![N-(4-Chlorophenyl)-4-[4-(2-chlorophenyl)piperazin-1-yl]butanamide](/img/structure/B14177076.png)
![3-{[4-(1H-Benzimidazol-1-yl)pyrimidin-2-yl]amino}phenol](/img/structure/B14177079.png)


![1-[Ethoxy(phenyl)phosphoryl]-L-proline](/img/structure/B14177103.png)


